molecular formula C12H10N4 B2864282 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole CAS No. 321385-58-4

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole

Cat. No.: B2864282
CAS No.: 321385-58-4
M. Wt: 210.24
InChI Key: UFXSELGOGDVWDO-UHFFFAOYSA-N
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Description

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring also contains five members with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole typically involves the formation of the imidazole and pyrazole rings through cyclization reactions. One common method involves the reaction of 4-(1H-Imidazol-1-Yl)Benzaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to improve the efficiency of the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-[4-(1H-Imidazol-1-Yl)Phenyl]-2H-Tetrazole: Similar structure but with a tetrazole ring instead of a pyrazole ring.

    4-(1H-Imidazol-1-Yl)Phenol: Contains an imidazole ring attached to a phenol group.

    1-(3-(1H-Imidazol-1-Yl)Methyl)Benzyl-1H-Imidazole: Features two imidazole rings connected by a benzyl group.

Uniqueness

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole is unique due to the combination of imidazole and pyrazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

IUPAC Name

1-[4-(1H-pyrazol-5-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-11(16-8-7-13-9-16)4-2-10(1)12-5-6-14-15-12/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSELGOGDVWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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